Cas no 834907-45-8 (4-Hydroxy-3-iodo-5-methoxybenzonitrile)
4-Hydroxy-3-iodo-5-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 4-hydroxy-3-iodo-5-methoxy-
- 4-hydroxy-3-iodo-5-methoxyBenzonitrile
- 834907-45-8
- CS-0240344
- DTXSID30598864
- EN300-227937
- LS-12210
- AKOS000304407
- FT-0740247
- MFCD01123028
- 4-Hydroxy-3-iodo-5-methoxybenzonitrile
-
- MDL: MFCD01123028
- Inchi: 1S/C8H6INO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3
- InChI Key: LSVSSLQMWDSYLM-UHFFFAOYSA-N
- SMILES: IC1=CC(C#N)=CC(=C1O)OC
Computed Properties
- Exact Mass: 274.94433g/mol
- Monoisotopic Mass: 274.94433g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53.2Ų
4-Hydroxy-3-iodo-5-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H196700-50mg |
4-Hydroxy-3-iodo-5-methoxybenzonitrile |
834907-45-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H196700-100mg |
4-Hydroxy-3-iodo-5-methoxybenzonitrile |
834907-45-8 | 100mg |
$ 155.00 | 2022-06-04 | ||
| abcr | AB498046-250 mg |
4-Hydroxy-3-iodo-5-methoxybenzonitrile |
834907-45-8 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB498046-500 mg |
4-Hydroxy-3-iodo-5-methoxybenzonitrile; . |
834907-45-8 | 500MG |
€272.40 | 2023-04-19 | ||
| abcr | AB498046-1 g |
4-Hydroxy-3-iodo-5-methoxybenzonitrile; . |
834907-45-8 | 1g |
€322.50 | 2023-04-19 | ||
| abcr | AB498046-5 g |
4-Hydroxy-3-iodo-5-methoxybenzonitrile; . |
834907-45-8 | 5g |
€907.00 | 2023-04-19 | ||
| Enamine | EN300-227937-0.05g |
4-hydroxy-3-iodo-5-methoxybenzonitrile |
834907-45-8 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
| Enamine | EN300-227937-0.1g |
4-hydroxy-3-iodo-5-methoxybenzonitrile |
834907-45-8 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
| Enamine | EN300-227937-0.25g |
4-hydroxy-3-iodo-5-methoxybenzonitrile |
834907-45-8 | 95% | 0.25g |
$92.0 | 2024-06-20 | |
| Enamine | EN300-227937-0.5g |
4-hydroxy-3-iodo-5-methoxybenzonitrile |
834907-45-8 | 95% | 0.5g |
$175.0 | 2024-06-20 |
4-Hydroxy-3-iodo-5-methoxybenzonitrile Suppliers
4-Hydroxy-3-iodo-5-methoxybenzonitrile Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-Hydroxy-3-iodo-5-methoxybenzonitrile
4-Hydroxy-3-iodo-5-methoxybenzonitrile (CAS No. 834907-45-8): A Comprehensive Overview
4-Hydroxy-3-iodo-5-methoxybenzonitrile (CAS No. 834907-45-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This iodinated benzonitrile derivative features a hydroxyl group at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 5-position, making it a versatile intermediate in organic synthesis.
The compound's molecular formula is C8H6INO2, with a molecular weight of 275.04 g/mol. Its chemical structure combines the electron-withdrawing nature of the nitrile group with the electron-donating properties of the hydroxyl and methoxy groups, creating interesting reactivity patterns that are valuable in pharmaceutical research and material science applications.
Recent studies have highlighted the potential of 4-Hydroxy-3-iodo-5-methoxybenzonitrile in the development of novel bioactive compounds. The iodine atom in particular makes this molecule attractive for radiopharmaceutical applications, as iodine-125 and iodine-131 are commonly used isotopes in medical imaging and therapy. Researchers are exploring its use as a building block for PET tracer development, responding to the growing demand for more precise diagnostic tools in oncology and neurology.
In the field of organic electronics, this compound has shown promise due to its conjugated aromatic system and polar substituents. The combination of electron-donating and electron-withdrawing groups creates interesting electronic properties that could be useful in OLED materials or organic semiconductors, aligning with current trends in sustainable electronics development.
The synthesis of 4-Hydroxy-3-iodo-5-methoxybenzonitrile typically involves the iodination of appropriate phenol precursors, followed by protection and functional group interconversion steps. Recent advancements in green chemistry have led to more efficient synthetic routes that minimize waste and reduce environmental impact, addressing growing concerns about sustainable chemical production.
From a commercial perspective, the demand for specialty chemicals like 4-Hydroxy-3-iodo-5-methoxybenzonitrile has been steadily increasing. The global market for fine chemicals and pharmaceutical intermediates is projected to grow significantly in the coming years, driven by the expansion of the pharmaceutical and biotechnology sectors. This compound's unique structure makes it particularly valuable for companies specializing in custom synthesis and contract research services.
Quality control of 4-Hydroxy-3-iodo-5-methoxybenzonitrile typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity is crucial for its applications, especially in pharmaceutical research where impurities can significantly affect biological activity. Current good manufacturing practices (cGMP) standards are increasingly being applied to such specialty chemicals to meet regulatory requirements.
Storage and handling of 4-Hydroxy-3-iodo-5-methoxybenzonitrile require standard laboratory precautions. The compound should be kept in a cool, dry place away from strong oxidizing agents. While not classified as highly hazardous, proper laboratory safety protocols should always be followed when working with any chemical substance.
Future research directions for this compound may include exploring its potential in metal-organic frameworks (MOFs) or as a ligand in catalysis. The growing interest in iodine-containing compounds for various applications suggests that 4-Hydroxy-3-iodo-5-methoxybenzonitrile will continue to attract scientific attention in the coming years.
For researchers interested in obtaining 4-Hydroxy-3-iodo-5-methoxybenzonitrile, it's important to work with reputable suppliers who can provide comprehensive analytical data and documentation. The compound is typically available in small to medium quantities for research purposes, with custom synthesis options available for larger-scale requirements.
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